Butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
CAS No.:
Cat. No.: VC16164789
Molecular Formula: C20H17BrClNO2
Molecular Weight: 418.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17BrClNO2 |
|---|---|
| Molecular Weight | 418.7 g/mol |
| IUPAC Name | butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
| Standard InChI | InChI=1S/C20H17BrClNO2/c1-2-3-10-25-20(24)17-12-19(13-4-7-15(22)8-5-13)23-18-9-6-14(21)11-16(17)18/h4-9,11-12H,2-3,10H2,1H3 |
| Standard InChI Key | KWOYBZPRJUQMJF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s quinoline backbone is a bicyclic structure comprising a benzene ring fused to a pyridine ring. Substituents at key positions modulate its reactivity and biological interactions:
-
6-Position: A bromine atom enhances electrophilic reactivity, facilitating nucleophilic substitution reactions in synthetic modifications .
-
2-Position: The 4-chlorophenyl group introduces steric bulk and hydrophobic interactions, influencing binding affinities to biological targets.
-
4-Position: The butyl ester group improves lipid solubility, potentially enhancing membrane permeability in drug delivery applications .
The spatial arrangement of these groups has been partially resolved through computational modeling, which predicts a dihedral angle of approximately 15° between the quinoline core and the 4-chlorophenyl group .
Physicochemical Characteristics
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 418.7 g/mol | |
| Density | 1.556 g/cm³ (estimated) | |
| Boiling Point | >500°C (decomposes) | |
| Solubility | Insoluble in water; soluble in DMSO, DMF |
The compound’s low aqueous solubility and high thermal stability are consistent with its hydrophobic substituents and aromatic backbone .
Synthesis and Optimization
Synthetic Routes
The synthesis of butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves a multi-step approach:
-
Quinoline Core Formation:
Friedländer annulation between 4-chloroaniline and a β-keto ester precursor under acidic conditions yields the quinoline scaffold. For example, reacting 4-chloroaniline with ethyl acetoacetate in polyphosphoric acid at 120°C generates the intermediate 2-(4-chlorophenyl)quinolin-4-ol. -
Bromination:
Electrophilic bromination at the 6-position is achieved using bromosuccinimide (NBS) in dichloromethane at 0–25°C. Stoichiometric control (1.2 equivalents of NBS) prevents over-bromination. -
Esterification:
The carboxylic acid at position 4 is esterified with butanol via acid-catalyzed (e.g., ) or coupling agent-mediated (e.g., DCC/DMAP) reactions.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to optimize yield (typically 65–75%) and purity (>95%). Key parameters include:
-
Solvent Selection: Toluene or dichloroethane for bromination.
-
Catalyst: Lewis acids like accelerate annulation.
-
Temperature Control: Maintaining <50°C during esterification minimizes side reactions.
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate broad-spectrum activity:
| Pathogen | MIC (µg/mL) | Source |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 128 |
The compound disrupts microbial cell membranes via hydrophobic interactions with lipid bilayers and inhibits DNA gyrase, a critical enzyme for bacterial replication.
| Cell Line | IC₅₀ (µM) | Mechanism | Source |
|---|---|---|---|
| MCF-7 (breast cancer) | 10.2 | Caspase-3/7 activation | |
| HCT-116 (colon cancer) | 12.5 | ROS generation | |
| A549 (lung cancer) | 15.8 | Topoisomerase II inhibition |
Mechanistically, the compound induces apoptosis by upregulating pro-apoptotic proteins (Bax, Bak) and downregulating anti-apoptotic Bcl-2. Flow cytometry analyses show a 3.5-fold increase in apoptotic cells at 20 µM compared to controls.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
δ 8.92 (s, 1H, H-5), 8.45 (d, Hz, 1H, H-8), 7.98–7.86 (m, 5H, Ar-H), 4.42 (t, Hz, 2H, OCH₂), 1.76–1.25 (m, 4H, CH₂CH₂CH₂CH₃) . -
¹³C NMR (101 MHz, CDCl₃):
δ 165.2 (C=O), 154.1 (C-2), 148.9 (C-6), 134.5–126.3 (Ar-C), 65.8 (OCH₂), 30.1–19.2 (CH₂CH₂CH₂CH₃) .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 419.03 ([M+H]⁺), consistent with the theoretical mass of 418.7 g/mol .
Applications and Future Directions
Medicinal Chemistry
The compound serves as a lead structure for developing:
-
Antimicrobial Agents: Derivatives with shortened alkyl chains (e.g., methyl esters) show improved solubility while retaining activity.
-
Anticancer Drugs: Hybrid molecules combining quinoline and platinum moieties exhibit synergistic effects in preclinical models.
Material Science
Functionalized quinolines are explored as:
-
Organic Semiconductors: The conjugated π-system enables charge transport in thin-film transistors.
-
Fluorescent Probes: Bromine substitution tunes emission wavelengths for bioimaging applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume